(S)-3-Amino-6-phenylhex-5-enoic acid
Description
Context within Non-Proteinogenic Amino Acid Chemistry
(S)-3-Amino-6-phenylhex-5-enoic acid belongs to the vast and diverse class of non-proteinogenic amino acids (NPAAs). These are amino acids that are not among the 22 genetically coded for in most living organisms. wikipedia.org NPAAs are, however, far from rare in nature and are found in a variety of organisms, including bacteria, fungi, and plants, often as secondary metabolites. nih.gov The defining feature of this compound is its β-amino acid structure, where the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. numberanalytics.commmsl.cz This is in contrast to the α-amino acids that constitute proteins.
The shift of the amino group to the β-position has profound implications for the molecule's chemical and biological properties. numberanalytics.com β-Amino acids can be incorporated into peptides to create "β-peptides," which often exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts. researchgate.netnih.gov This resistance to proteolysis makes them highly attractive for the development of new therapeutics. researchgate.net
Historical Context of Analogs and Related Unsaturated Amino Acid Structures
The history of amino acids dates back to the early 19th century, with the discovery of asparagine in 1806. wikipedia.org The subsequent decades saw the isolation and characterization of the 20 common proteinogenic amino acids. wikipedia.org The exploration of non-proteinogenic and unsaturated amino acids followed, driven by the desire to understand and mimic natural products and to create novel chemical entities.
Academic Significance in Contemporary Organic and Medicinal Chemistry Research
The academic significance of this compound lies in its potential as a building block for novel molecular architectures with tailored functions. In organic chemistry, the synthesis of chiral β-amino acids is an active area of research, with numerous strategies developed to control the stereochemistry at the β-carbon. wustl.edu The presence of the phenylhexenoic side chain in this particular molecule offers further opportunities for synthetic manipulation, such as cross-coupling reactions or metathesis.
In medicinal chemistry, β-amino acids are of considerable interest due to their ability to form stable secondary structures in peptides and to act as mimics of other important molecules. researchgate.netacs.org The incorporation of β-amino acids can lead to peptides with improved pharmacokinetic properties and novel biological activities. nih.gov Furthermore, small molecules containing the β-amino acid scaffold have shown a wide range of pharmacological activities, including antimicrobial and antitumoral effects. researchgate.net The unsaturated, phenyl-containing side chain of this compound could potentially interact with biological targets through π-π stacking or other non-covalent interactions, making it a valuable scaffold for drug discovery. researchgate.net The development of vinylogous β-amino acids, which share some structural similarities, highlights the interest in extending the backbones of peptide-like molecules to create new classes of oligomers for combinatorial chemistry and drug screening. nih.gov
Interactive Data Table: Properties of Related Amino Acids
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem |
| Molecular Weight | 129.16 g/mol | PubChem |
| IUPAC Name | 3-aminohex-5-enoic acid | PubChem |
| SMILES | C=CCC(CC(=O)O)N | PubChem |
| InChIKey | UEMNCMYSSFWTCS-UHFFFAOYSA-N | PubChem |
Note: The data presented is for the achiral parent compound 3-Aminohex-5-enoic acid. The (S)-enantiomer with a phenyl group at the 6-position would have a different molecular weight and other properties.
An in-depth search for dedicated scientific literature detailing the synthetic routes for the specific chemical compound, this compound, did not yield sufficient information to construct a comprehensive and scientifically accurate article based on the provided outline.
Constructing an article based on analogies to other compounds would involve speculation and would not meet the required standards of scientific accuracy and strict focus on the target molecule. Therefore, it is not possible to generate the requested article at this time.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E,3S)-3-amino-6-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+/t11-/m0/s1 |
InChI Key |
BYMYELCZQGMMKN-ZPMKCOPCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for S 3 Amino 6 Phenylhex 5 Enoic Acid
Chemoenzymatic and Biocatalytic Synthesis Routes
Hydrolase-Catalyzed Approaches to Chiral Amino Acid Synthesis
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and chemical research. Biocatalytic methods, particularly those employing hydrolases, offer significant advantages over traditional chemical synthesis. nih.gov Enzyme-catalyzed reactions are noted for their high enantioselectivity and regioselectivity, operating under mild conditions of ambient temperature and atmospheric pressure. nih.gov This gentle approach minimizes the risk of undesirable side reactions such as isomerization, racemization, and rearrangement that can occur under harsher chemical conditions. nih.gov
Hydrolases, a broad class of enzymes, can be engineered through protein engineering techniques like directed evolution to enhance their catalytic properties or even to catalyze different types of chemical transformations, a phenomenon known as catalytic promiscuity. mdpi.com Many members of the α/β hydrolase family are particularly versatile. mdpi.com For instance, by altering just a few amino acid residues, an esterase can be converted into a hydroxynitrile lyase. mdpi.com The catalytic mechanism of a typical α/β hydrolase involves a catalytic triad, often composed of aspartate and histidine residues, which facilitates a two-step reaction to open a ring or hydrolyze an ester. mdpi.com This inherent mechanism can be exploited for the kinetic resolution of racemates, a process that is often costly and difficult via classical chemical routes. mdpi.com
In the context of producing chiral amino acids, enzymes like transaminases, which are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent, are instrumental. tdx.cat They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, thereby creating a new chiral center. tdx.cat The synthesis of chiral amines from prochiral ketones using transaminases is an attractive biocatalytic strategy. mdpi.com For example, the asymmetric synthesis of (S)-3-amino-1-phenylbutane has been achieved with high stereoselectivity using ω-transaminases. mdpi.com However, these reactions often face unfavorable thermodynamic equilibria. tdx.catmdpi.com To overcome this, they can be coupled with other enzymatic reactions, such as one catalyzed by pyruvate (B1213749) decarboxylase, which removes the pyruvate by-product and shifts the equilibrium towards the desired amine product. tdx.catmdpi.com This multi-enzyme cascade approach has successfully yielded chiral amines with high conversion rates and excellent enantiomeric excess. mdpi.com
Regio- and Stereocontrol in Complex Synthetic Pathways
Achieving high levels of regio- and stereocontrol is a fundamental challenge in the synthesis of complex organic molecules such as (S)-3-Amino-6-phenylhex-5-enoic acid. The specific spatial arrangement of atoms is critical to a molecule's biological activity. Olefin metathesis, for example, is a powerful tool in organic synthesis that generally does not affect the configuration of existing chiral sp3 centers, making it a stereocontrolled process. u-szeged.hu However, controlling the formation of new stereocenters requires carefully designed strategies.
One powerful strategy involves intramolecular reactions, where connecting a reagent to the substrate covalently can facilitate regio- and stereocontrol via a cyclic transition state. nih.gov This approach has been used for the catalytic asymmetric synthesis of α-amino acids from readily available carboxylic acids. nih.gov By ligating a nitrene precursor to the carboxylic acid, a subsequent intramolecular C-H insertion, guided by a ruthenium or iron catalyst, proceeds through a cyclic transition state to ensure high regio- and enantioselectivity. nih.gov This method effectively constitutes a stereocontrolled 1,3-nitrogen shift, providing access to optically active α-amino acids with diverse side chains. nih.gov
The Diels-Alder reaction is another classic example where achieving control can be challenging, especially with aromatic substrates due to their inherent stability. acs.orgacs.org Overcoming this energy barrier often requires high temperatures or specific catalysts. acs.orgacs.org Recent advances have shown that transition metal agents can promote Diels-Alder reactions of benzenes by coordinating to them, thereby enabling the synthesis of complex barrelene structures which can then be converted to new, highly functionalized arenes. acs.orgacs.org Such methods provide excellent regiocontrol, dictated by the electronic nature of the substituents on the starting materials. acs.orgacs.org These principles of catalyst- and substrate-controlled reactions are central to constructing specific stereoisomers like this compound, where precise control over the chiral center at the C3 position is required.
Stereochemical Aspects and Chiral Pool Applications
Enantioselective Synthesis and Diastereomeric Control
The creation of (S)-3-Amino-6-phenylhex-5-enoic acid with the correct stereochemistry is a significant challenge in organic synthesis. Researchers employ various strategies to control the three-dimensional arrangement of atoms during its formation, ensuring the desired enantiomer is produced in high purity.
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis is a powerful tool for synthesizing specific enantiomers of chiral molecules. nih.govresearchgate.net This approach utilizes small amounts of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. researchgate.net In the context of synthesizing amino acids, including structures related to this compound, chiral catalysts, often derived from natural products like Cinchona alkaloids or synthesized for specific purposes, can facilitate the enantioselective addition of key fragments. nih.govrsc.org For instance, the asymmetric hydrogenation of a suitable precursor using a chiral rhodium-Me-DuPHOS catalyst has been shown to produce a related (S)-3-cyano ester with very high enantiomeric excess. researchgate.net Similarly, urea-based catalysts have demonstrated high enantioselectivity (up to 98%) in the synthesis of β-aryl-β-amino acids. consensus.app These catalytic systems create a chiral environment that favors one reaction pathway, leading to the desired (S)-configuration at the newly formed stereocenter.
Diastereoselective Reductions and Rearrangements (e.g., Overman Rearrangement)
Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. The existing stereocenter(s) can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.
A notable example of a powerful rearrangement reaction used in the synthesis of chiral amines is the Overman rearrangement. wikipedia.org This reaction transforms allylic alcohols into allylic amines with a high degree of stereocontrol through a umn.eduumn.edu-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) intermediate. wikipedia.orgorganic-chemistry.org The reaction can be performed under thermal conditions or catalyzed by transition metals like palladium(II) or mercury(II) salts. wikipedia.orgorganic-chemistry.org The use of chiral catalysts in the Overman rearrangement allows for the enantioselective synthesis of allylic amines from prochiral allylic alcohols. organic-chemistry.org This method is valuable for producing a wide range of unnatural amino acids and other nitrogen-containing compounds. organic-chemistry.org
Absolute Configuration Determination and Stereochemical Assignment Methodologies
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is crucial for chiral molecules. wikipedia.org For this compound, this means unequivocally assigning the (S)-configuration at its stereocenter.
The Cahn-Ingold-Prelog (CIP) priority rules are the standard method for assigning the absolute configuration, designated as R (rectus) or S (sinister). wikipedia.org While X-ray crystallography is the definitive method for determining absolute configuration, it requires the formation of high-quality single crystals, which can be challenging. wikipedia.orgusm.edu
Alternative methods often involve chemical derivatization. For instance, the Mosher method utilizes the reaction of a chiral alcohol or amine with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. usm.edu Analysis of the resulting diastereomers by NMR spectroscopy allows for the assignment of the absolute configuration of the original molecule. usm.edu Another approach involves derivatization with a chiral agent like phenylglycine methyl ester (PGME), followed by analysis using liquid chromatography-mass spectrometry (LC-MS) to determine the absolute configuration based on the elution order of the resulting diastereomers. biomolther.orgnih.gov
Advanced Analytical Techniques for Stereochemical Purity Assessment
Ensuring the enantiomeric and diastereomeric purity of this compound is critical. Advanced analytical techniques are employed to quantify the amounts of different stereoisomers in a sample.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. heraldopenaccess.usphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. sigmaaldrich.comyakhak.org The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be accurately determined from the relative peak areas in the chromatogram. umn.eduuma.es
Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives, which are widely used for the separation of a broad range of chiral compounds. yakhak.org For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for direct analysis without prior derivatization. sigmaaldrich.com The choice of mobile phase and other chromatographic conditions is crucial for achieving optimal separation. yakhak.org While direct analysis is preferred, derivatization with a suitable agent can also be employed to enhance separation or detection. sigmaaldrich.com
Table 1: Key Parameters in Chiral HPLC Analysis
| Parameter | Description | Significance |
| Chiral Stationary Phase (CSP) | The chiral material packed in the HPLC column that enables the separation of enantiomers. | The choice of CSP is critical for achieving enantiomeric resolution. sigmaaldrich.comyakhak.org |
| Mobile Phase | The solvent system that carries the sample through the column. | Affects retention time, resolution, and selectivity. yakhak.org |
| Enantiomeric Excess (ee) | A measure of the purity of an enantiomer, calculated as %ee = | ([R] - [S]) / ([R] + [S]) |
| Retention Time (tR) | The time it takes for an analyte to pass through the column. | Different retention times for enantiomers indicate successful separation. researchgate.net |
| Resolution (Rs) | A measure of the degree of separation between two peaks. | A higher resolution value indicates better separation. uma.es |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio (dr) and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of molecules. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit distinct spectra, allowing for their differentiation and quantification.
To determine the diastereomeric ratio (dr), a sample containing diastereomers is analyzed by NMR, and the signals corresponding to each diastereomer are integrated. nih.govresearchgate.net The ratio of the integrals provides the relative amounts of each diastereomer. nih.gov This is particularly useful in diastereoselective reactions where the goal is to maximize the formation of one diastereomer. nih.govresearchgate.net
For determining enantiomeric excess using NMR, a chiral solvating agent or a chiral derivatizing agent is often used to convert the enantiomers into diastereomeric species, which can then be distinguished by NMR. mdpi.com For example, the use of a chiral thiourea (B124793) derivative can induce chemical shift differences between the enantiomers of N-3,5-dinitrobenzoyl amino acids, allowing for their differentiation. mdpi.com Analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, can provide valuable information for stereochemical assignment. usm.edu
Role as a Chiral Building Block in Complex Molecule Synthesis
This compound is a non-proteinogenic β-amino acid derivative. Its utility as a chiral building block stems from the presence of a stereocenter at the C3 position, the amino group, the carboxylic acid functionality, and a terminal phenylalkene group. These features provide multiple points for chemical modification and incorporation into larger, more complex molecular architectures.
While extensive, documented applications in the total synthesis of complex natural products are not widely reported in publicly available literature, the commercial availability of both the (S) and (R) enantiomers of 3-Amino-6-phenylhex-5-enoic acid hydrochloride suggests its value as a starting material for stereoselective syntheses. The presence of both enantiomers allows for the synthesis of either diastereomeric series of a target molecule, which is crucial for structure-activity relationship studies.
The structural motifs present in this compound lend themselves to several potential synthetic applications:
Peptidomimetics and β-Peptides: The β-amino acid structure is a key component in the design of peptidomimetics and β-peptides. These are analogues of natural peptides with modified backbones that can exhibit enhanced stability towards enzymatic degradation. The specific stereochemistry at the C3 position would influence the secondary structure of the resulting peptide.
Synthesis of Heterocyclic Compounds: The amino and carboxylic acid functionalities can be utilized for the construction of various heterocyclic ring systems, such as β-lactams, pyrrolidines, and piperidines, which are common cores in many pharmaceutical agents. The stereocenter in the starting material can direct the stereochemical outcome of these cyclization reactions.
Introduction of a Phenylalkene Moiety: The phenylalkene side chain can be a key pharmacophore or a handle for further chemical transformations, such as cross-coupling reactions, to build molecular complexity.
Research into the asymmetric synthesis of related structures, such as (R)-(−)-α-phenyl δ-amino valeric acid, highlights the general interest in chiral amino acids with phenyl functionalities as precursors for biologically active molecules. researchgate.net The methodologies developed for these related compounds could potentially be adapted for the elaboration of this compound into more complex structures.
The following table summarizes the key structural features of this compound that are relevant to its role as a chiral building block.
| Feature | Description | Potential Synthetic Utility |
| (S)-Stereocenter | A single, defined stereocenter at the C3 position. | Control of stereochemistry in subsequent reactions; formation of diastereomeric products. |
| Amino Group | A primary amine at the C3 position. | Nucleophilic addition; amide bond formation; synthesis of N-heterocycles. |
| Carboxylic Acid | A terminal carboxylic acid. | Esterification; amide bond formation; reduction to an alcohol. |
| Phenylalkene | A terminal styryl group. | Participation in cross-coupling reactions; hydrogenation; oxidation. |
Chemical Transformations and Derivative Synthesis
Functional Group Modifications at the Amino Moiety
The primary amino group is a key site for derivatization, most commonly through N-protection, which is a prerequisite for many subsequent transformations, particularly peptide coupling. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. organic-chemistry.orgmdpi.com
The protection of an amino acid, such as (S)-3-Amino-6-phenylhex-5-enoic acid, is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org A variety of bases and solvent systems can be employed, with aqueous dioxane or acetone (B3395972) in the presence of triethylamine (B128534) or sodium hydroxide (B78521) being common choices. sigmaaldrich.com The reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, yielding the N-Boc protected amino acid. Given the general nature of this reaction, it is highly probable for the target compound.
Table 1: Illustrative Conditions for N-Boc Protection of Amino Acids
| Reagent | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | 50% Aqueous Dioxane | Room Temp. | High yield of N-Boc-amino acid |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water | Room Temp. | Chemoselective N-Boc protection |
This table presents general conditions for the N-Boc protection of amino acids and is illustrative for the potential transformation of this compound. Data sourced from general protocols. organic-chemistry.orgsigmaaldrich.com
Reactions at the Carboxylic Acid Functionality
The carboxylic acid moiety can undergo several fundamental transformations, with esterification and amidation being the most prominent.
Esterification: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method for producing esters. pearson.com For amino acids, this reaction is typically performed by bubbling hydrogen chloride gas through a suspension of the amino acid in the desired alcohol. Alternatively, reagents like chlorosulfonic acid in the corresponding alcohol can be used to prepare the ester in situ. google.com
Amidation (Peptide Coupling): The formation of an amide bond is central to peptide chemistry. To couple the carboxylic acid of this compound with an amine (such as another amino acid ester), the carboxyl group must first be activated. This is generally achieved using a variety of coupling reagents. bachem.comhepatochem.com Common carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are effective for this purpose. peptide.com Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also highly efficient. bachem.com The general procedure involves activating the N-protected amino acid with the coupling reagent and then adding the amine component. nih.gov
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Common Solvents | Key Features |
|---|---|---|---|
| DCC / DIC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Widely used, cost-effective; DCU/DIU byproduct. bachem.compeptide.com |
| TBTU / HBTU | HOBt, DIPEA | DMF | High efficiency, fast reaction times. nih.gov |
This table summarizes common peptide coupling reagents and conditions applicable to the amidation of N-protected this compound.
Transformations of the Alkene Moiety
The γ,δ-unsaturated side chain provides a locus for a range of addition and cyclization reactions, allowing for the construction of novel cyclic and acyclic structures.
The terminal alkene of this compound is susceptible to electrophilic attack. In the presence of an internal nucleophile, this can initiate a cyclization cascade. A pertinent example is iodocyclization. When the amino group is protected and the carboxylic acid is free, treatment with iodine and a suitable base can lead to iodolactamization.
In a closely analogous system, a Δ⁴-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid underwent stereoselective iodolactonization. nih.gov The reaction proceeds via the formation of an iodonium (B1229267) ion across the double bond, which is then attacked intramolecularly by the carboxylate nucleophile. This type of transformation on this compound would be expected to yield a substituted piperidin-2-one, a valuable heterocyclic scaffold. The stereochemistry of the newly formed centers in the piperidone ring is influenced by the existing stereocenter at C3.
The alkene can be selectively reduced to the corresponding saturated alkane, yielding (S)-3-Amino-6-phenylhexane-1-carboxylic acid. This transformation is typically achieved via catalytic hydrogenation. A variety of catalysts, both heterogeneous (e.g., Palladium on carbon, Platinum(IV) oxide) and homogeneous (e.g., Rhodium or Iridium complexes), can be employed. nih.gov
The diastereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and protecting groups on the amino acid. For instance, highly diastereoselective hydrogenations of enamines derived from β-ketoesters have been achieved using heterogeneous catalysts like PtO₂, where the stereochemical outcome is directed by a chiral auxiliary. nih.gov Similarly, asymmetric hydrogenation of related unsaturated amino acid derivatives using chiral Rhodium-phosphine complexes has been shown to produce products with high enantiomeric excess, suggesting that diastereoselective reduction of the N-protected form of this compound is a feasible strategy to access specific stereoisomers of the saturated analogue. bldpharm.com
Synthesis of Structural Analogues and Conjugates
Beyond simple protection, the amino group can be incorporated into larger structures, most notably peptides. Using the standard peptide coupling protocols described in section 4.2, N-Boc-(S)-3-Amino-6-phenylhex-5-enoic acid can act as the carboxylic acid component in a coupling reaction with a variety of amino acid esters to form dipeptides. nih.gov
For example, coupling N-Boc-(S)-3-Amino-6-phenylhex-5-enoic acid with L-Alanine methyl ester using a reagent like TBTU/HOBt in the presence of a base such as DIPEA would yield the corresponding dipeptide. nih.gov The incorporation of this β-amino acid into a peptide chain introduces a flexible unit that can act as a mimic of natural peptide secondary structures.
Side-Chain Modifications for Enhanced Properties (e.g., Fluorescent Probes)
The introduction of fluorescent probes onto amino acid scaffolds is a powerful strategy for elucidating biological processes. In the case of this compound, the primary amino group serves as a key functional handle for the covalent attachment of fluorophores. While specific literature detailing the fluorescent labeling of this exact molecule is not abundant, established methodologies for the modification of primary amines in amino acids are readily applicable.
One common approach involves the reaction of the primary amine with amine-reactive fluorescent dyes. These dyes typically contain moieties such as succinimidyl esters or isothiocyanates, which react with the nucleophilic amino group to form stable amide or thiourea (B124793) bonds, respectively. For instance, the succinimidyl ester of a fluorophore like fluorescein (B123965) or a rhodamine derivative can be reacted with this compound under mild basic conditions to yield a fluorescently labeled product. The general reaction is depicted below:
this compound + Fluorophore-Succinimidyl Ester → Fluorescently Labeled this compound
Another versatile reagent for labeling primary amines is fluorescamine (B152294). It reacts rapidly with primary amines to form a highly fluorescent pyrrolinone product. researchgate.net This reaction is advantageous as fluorescamine itself is non-fluorescent, and the excess reagent is hydrolyzed to non-fluorescent products, minimizing background signal. researchgate.net
The choice of fluorophore is critical and depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The table below summarizes the properties of some common fluorescent probes that could be conjugated to this compound.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Reactive Group |
| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Isothiocyanate |
| Tetramethylrhodamine isothiocyanate (TRITC) | ~550 | ~575 | Isothiocyanate |
| Dansyl chloride | ~335 | ~518 | Sulfonyl chloride |
| Fluorescamine | ~390 | ~475 | Spirolactone |
| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | ~465 | ~535 | Chloro |
The phenyl group within the side chain of this compound can also potentially influence the photophysical properties of the attached fluorophore through electronic effects or by providing a hydrophobic microenvironment. Further research would be necessary to fully characterize the properties of such fluorescent derivatives.
Synthesis of Stereoisomers and Related Derivatives
The stereochemistry of amino acids is crucial for their biological activity and incorporation into larger molecules. The synthesis of the (R)-enantiomer of 3-Amino-6-phenylhex-5-enoic acid, the stereoisomer of the (S)-form, can be approached through several synthetic strategies, primarily involving stereoinversion of the existing chiral center.
Chemo-enzymatic Methods:
A powerful and highly selective method for the stereoinversion of amino acids involves a two-step enzymatic process. nih.govrsc.org This typically involves the oxidation of the (S)-amino acid to the corresponding achiral α-keto acid, followed by the stereoselective reductive amination of the keto acid to the (R)-amino acid.
Oxidation: An (S)-amino acid oxidase can be employed to selectively oxidize this compound to 3-Oxo-6-phenylhex-5-enoic acid.
Reductive Amination: A (R)-amino acid dehydrogenase can then catalyze the reduction of the intermediate keto acid in the presence of an ammonia (B1221849) source and a reducing cofactor (e.g., NADH or NADPH) to yield (R)-3-Amino-6-phenylhex-5-enoic acid with high enantiomeric purity. nih.gov
Alternatively, a deracemization process can be employed using a single D-amino acid oxidase in combination with a non-selective reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. rsc.org In this scenario, the D-amino acid oxidase would selectively oxidize the (R)-enantiomer in a racemic mixture, and the resulting imino acid is then reduced back to a racemic mixture by the chemical reductant, gradually enriching the (S)-enantiomer. To produce the (R)-enantiomer from the (S)-enantiomer, an L-amino acid oxidase would be required in a similar setup.
Chemical Methods:
Classical chemical methods for stereoinversion can also be applied. One common route proceeds through an SN2 reaction with inversion of configuration. This typically involves:
Protection: The amino and carboxylic acid groups of this compound are protected. For example, the amino group can be converted to a good leaving group, such as a tosylate.
Inversion: The protected amino acid is then subjected to nucleophilic substitution with a reagent that will displace the leaving group with inversion of stereochemistry. For instance, reaction with a carboxylate anion followed by hydrolysis can achieve this.
Deprotection: Removal of the protecting groups yields the (R)-enantiomer.
The synthesis of other related derivatives can be achieved by modifying the side chain or the core structure. For example, hydrogenation of the double bond in the hexenoic acid chain would yield the corresponding saturated derivative, (S)-3-Amino-6-phenylhexanoic acid. Further modifications could involve substitutions on the phenyl ring to modulate the electronic or steric properties of the molecule.
The following table outlines the key transformations discussed for the synthesis of stereoisomers and derivatives.
| Starting Material | Reagents/Method | Product |
| This compound | 1. (S)-amino acid oxidase2. (R)-amino acid dehydrogenase, NH3, NADH | (R)-3-Amino-6-phenylhex-5-enoic acid |
| This compound | 1. Protection (e.g., Boc, Fmoc)2. Activation of hydroxyl (e.g., TsCl)3. SN2 with a nucleophile (e.g., NaN3)4. Reduction of azide (B81097) and deprotection | (R)-3-Amino-6-phenylhex-5-enoic acid |
| This compound | H2, Pd/C | (S)-3-Amino-6-phenylhexanoic acid |
Molecular Interactions and Biological Mechanisms Excluding Clinical Outcomes
Biochemical Applications as a Non-Natural Amino Acid
No data available.
Incorporation into Biologically Active Peptidic Structures
There is no specific information available in the reviewed literature regarding the incorporation of (S)-3-Amino-6-phenylhex-5-enoic acid into biologically active peptidic structures.
In general, the incorporation of β-amino acids into peptide chains is a common strategy in medicinal chemistry to create peptidomimetics. lookchem.comguidechem.com This modification, which involves adding an extra carbon to the amino acid backbone, can bestow several advantageous properties upon the resulting peptide. One of the most significant benefits is increased resistance to proteolytic degradation by enzymes in the body, which typically target the peptide bonds between α-amino acids. echemi.com This enhanced stability can lead to a longer biological half-life.
The synthesis of peptides containing β-amino acids can be accomplished using standard solid-phase peptide synthesis (SPPS) techniques, making them accessible tools for modifying peptide structure and function. guidechem.comechemi.com The unique stereochemistry of β-amino acids, which can have chirality at both the α (C2) and β (C3) carbons, offers a wide range of structural diversity for molecular design. lookchem.comguidechem.com
Development of Chemical Probes for Interrogating Biological Systems
No specific studies detailing the use of This compound to develop chemical probes were found in the available literature.
Generally, amino acids and their derivatives can be functionalized to serve as chemical probes. These probes are valuable tools for studying biological systems, for example, by attaching fluorescent tags or affinity labels to visualize or isolate target proteins. The synthesis of such probes would involve modifying the core structure of the amino acid without compromising its ability to interact with its biological target.
Structure-Function Relationships in Defined Biological Contexts
There is no specific literature available that defines the structure-function relationships of This compound in any biological context.
The compound is an analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. peptide.com Its structure suggests it might interact with enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT). peptide.comchemrxiv.org Inhibitors of GABA-AT, like the drug vigabatrin, are used as anticonvulsants because they increase GABA levels in the brain. peptide.combldpharm.com The structure of This compound , featuring a phenyl group for increased lipophilicity and a specific stereochemistry, could theoretically influence its potency and selectivity as a GABA-AT inhibitor. However, without experimental data, this remains speculative. Any analysis of its structure-function relationship would require biological evaluation and comparison with related analogs. beilstein-journals.org
Computational Chemistry and in Silico Studies
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational lens to predict the biological activity of chemical compounds based on their molecular structures. rutgers.edu These models establish a mathematical correlation between the structural properties of a series of compounds and their pharmacological potency. rutgers.edurutgers.edu For novel compounds like (S)-3-Amino-6-phenylhex-5-enoic acid, which belongs to the family of γ-aminobutyric acid (GABA) analogs, QSAR studies provide invaluable insights into the structural determinants of its potential biological activity, even in the absence of direct experimental data on the compound itself.
Research in this area for related compounds, particularly ligands of the α2δ subunit of voltage-gated calcium channels, has illuminated key structural features that govern binding affinity and efficacy. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures can be extrapolated to understand its potential activity.
Detailed research findings on related gabapentinoids and α-amino acid ligands have consistently highlighted the importance of several structural motifs for interaction with the α2δ-1 subunit. researchgate.net The primary amino acid group and the carboxylic acid function are crucial for anchoring the ligands within the binding site. Mutagenesis studies have identified specific residues, such as arginine, as key interaction points for these functional groups. researchgate.netnih.gov
The conformation and nature of the side chain extending from the γ-carbon of the GABA backbone significantly modulate the binding affinity. For instance, in a series of α-amino acid ligands, variations in the side chain have led to substantial differences in affinity for the α2δ-1 subunit. researchgate.net The presence and position of a phenyl ring, as seen in this compound, are also known to be important determinants of activity in related compounds like Phenibut (β-phenyl-GABA). nih.gov
To illustrate the impact of structural modifications on binding affinity, QSAR studies often generate datasets that correlate physicochemical descriptors with biological activity. The following table represents a hypothetical QSAR dataset for a series of phenyl-substituted GABA analogs, demonstrating the types of descriptors and their correlation with binding affinity.
| Compound | Lipophilicity (logP) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Binding Affinity (Ki, nM) |
| Analog 1 | 1.8 | 207.26 | 63.3 | 150 |
| Analog 2 | 2.1 | 221.29 | 63.3 | 95 |
| Analog 3 | 1.5 | 193.23 | 63.3 | 210 |
| Analog 4 | 2.5 | 235.32 | 63.3 | 50 |
| Analog 5 | 1.9 | 214.27 | 72.5 | 180 |
This table is a representative example based on general principles of QSAR and does not reflect actual experimental data for specific named compounds.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), take the analysis a step further by considering the three-dimensional arrangement of the molecules. rutgers.edupku.edu.cn These models map the steric and electrostatic fields of a set of aligned compounds and correlate these fields with their biological activities. rutgers.edu For the class of compounds to which this compound belongs, a 3D-QSAR model would likely indicate that bulky substituents at certain positions of the hexenoic acid chain could either enhance or diminish activity depending on the topology of the receptor's binding pocket. The phenyl group's position and orientation would be critical variables in such a model.
The predictive power of QSAR models is typically validated using a test set of compounds. nih.gov A high correlation coefficient (R²) for the training set and a high predictive R² (Q²) for the test set indicate a robust and reliable model. nih.gov For example, QSAR models developed for benzodiazepine (B76468) derivatives binding to GABA-A receptors have shown high R² values, demonstrating their predictive capacity. nih.govherts.ac.uk
The table below summarizes key findings from QSAR and related computational studies on analogous α2δ ligands, which can provide a framework for understanding the structure-activity profile of this compound.
| Structural Feature | General Finding from Analog Studies | Implication for this compound |
| Amino Acid Moiety | Essential for binding to the α2δ subunit. researchgate.net | The amino and carboxylic acid groups are likely critical for its primary interaction with the target. |
| Phenyl Ring | Position influences activity; acts as a hydrophobic feature. nih.govnih.gov | The phenyl ring likely contributes to binding affinity through hydrophobic interactions within the binding pocket. |
| Alkyl Chain Length & Unsaturation | Modulates conformational flexibility and fit within the binding site. | The hexenoic acid backbone determines the spatial orientation of the key pharmacophoric features. |
| Chirality | Stereochemistry often crucial for high-affinity binding. researchgate.net | The (S)-configuration is expected to be essential for its specific biological activity. |
Advanced Characterization and Methodological Innovations
Comprehensive Spectroscopic Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and connectivity of (S)-3-Amino-6-phenylhex-5-enoic acid.
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.
Table 1: Theoretical Mass Spectrometry Data for C12H15NO2
| Parameter | Theoretical Value |
| Molecular Formula | C12H15NO2 |
| Exact Mass | 205.1103 u |
| Molecular Weight | 205.25 g/mol |
Data is theoretical and based on the chemical formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to analyze the fragmentation patterns of the protonated molecule [M+H]+. This analysis provides critical information about the compound's structure by identifying characteristic neutral losses and fragment ions, which helps to piece together the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed three-dimensional structure and conformation of this compound in solution. While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and connectivity of atoms, multi-dimensional NMR techniques are required for a complete structural assignment.
¹H NMR: Would be used to identify the chemical shifts and coupling constants of all protons, providing insights into their local chemical environments and neighboring protons.
¹³C NMR: Would reveal the chemical shifts of all carbon atoms in the molecule.
COSY (Correlation Spectroscopy): A 2D NMR technique that establishes ¹H-¹H spin-spin coupling correlations, allowing for the tracing of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D technique that shows correlations between protons and carbons over two to three bonds, providing crucial information for assembling the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space correlations between protons that are in close proximity, which is vital for determining the molecule's stereochemistry and preferred conformation in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Calculated)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | 2.4 - 2.6 | 40 - 45 |
| H2 | - | - |
| C3 | 3.5 - 3.7 | 50 - 55 |
| H3 | - | - |
| C4 | 2.2 - 2.4 | 35 - 40 |
| H4 | - | - |
| C5 | 6.1 - 6.3 | 128 - 132 |
| H5 | - | - |
| C6 | 6.5 - 6.7 | 130 - 135 |
| H6 | - | - |
| C-Phenyl | 7.2 - 7.4 | 125 - 140 |
| H-Phenyl | - | - |
| COOH | 10 - 12 | 170 - 175 |
| NH2 | Variable | - |
Note: These are predicted values and would need to be confirmed by experimental data.
Chromatographic Separations and Purification Methodologies
Chromatographic techniques are essential for both the analysis of enantiomeric purity and the preparative isolation of this compound.
Given the chiral nature of the molecule, chiral chromatography is the definitive method for separating the (S)-enantiomer from its (R)-counterpart.
Analytical Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) would be employed to determine the enantiomeric excess (e.e.) of a sample. Different types of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be screened to find the optimal conditions for baseline separation of the two enantiomers.
Preparative Chiral Chromatography: For the isolation of the pure (S)-enantiomer on a larger scale, preparative chiral HPLC or supercritical fluid chromatography (SFC) would be utilized. These techniques allow for the collection of fractions containing the desired enantiomer with high purity.
Crystallographic Analysis for Solid-State Structure Elucidation (if applicable)
Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the absolute stereochemistry of the chiral center. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice. The acquisition of a suitable single crystal is a prerequisite for this powerful analytical method.
Emerging Research Avenues and Academic Impact
Development of Next-Generation Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms in (S)-3-Amino-6-phenylhex-5-enoic acid is critical to its function, making stereoselective synthesis an essential area of research. The development of methodologies that can control the chirality at the C3 position is paramount. While direct synthetic routes for this specific molecule are not widely published, reflecting its status as a novel research compound, several next-generation strategies for preparing chiral amino acids are being actively pursued and are applicable to its synthesis.
Modern approaches are moving beyond classical resolution techniques to more elegant and efficient asymmetric methods. These include biocatalytic cascades and advanced organometallic catalysis. For instance, multi-enzyme systems that couple transaminases with other enzymes, such as pyruvate (B1213749) decarboxylase, can enable the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mdpi.com Such systems are attractive due to their high specificity and operation under mild, environmentally friendly conditions. Another promising avenue is the use of chiral transition metal complexes, such as those of Ni(II), which can serve as templates to direct the stereoselective alkylation of glycine (B1666218) Schiff base equivalents, providing a powerful tool for creating diverse tailor-made amino acids. nih.gov Furthermore, electrochemical methods are emerging for the modification of natural amino acids like glutamic acid, allowing for the introduction of novel side chains through radical-based mechanisms, a strategy that could be adapted for synthesizing complex unnatural amino acids. nih.gov
| Methodology | Description | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| Multi-Enzyme Cascades | Coupling of multiple enzymes (e.g., transaminase and pyruvate decarboxylase) in a one-pot reaction to drive unfavorable equilibria and achieve high stereoselectivity. mdpi.com | High selectivity, mild reaction conditions, green chemistry. | Asymmetric synthesis of chiral amines and amino acids. mdpi.com |
| Chiral Transition Metal Catalysis | Use of chiral ligands complexed with metals (e.g., Ni(II)) to create an asymmetric environment that directs the stereochemical outcome of a reaction. nih.gov | High yields, excellent stereocontrol, recyclable catalysts. | Synthesis of tailor-made α- and β-amino acids. nih.gov |
| Electrochemical Synthesis | Utilizing electricity to drive radical-based C-C bond formations, such as the decarboxylative arylation of aspartic or glutamic acid side chains. nih.gov | Avoids stoichiometric chemical oxidants/reductants, enables challenging transformations. | Creation of novel unnatural amino acids with underrepresented side chains. nih.gov |
Discovery of Novel Biological Targets and Mechanistic Insights (Pre-Clinical Focus)
As a structural analogue of γ-aminobutyric acid (GABA), this compound and related compounds are prime candidates for exploring the pharmacology of the GABA system. While vigabatrin, a related molecule, is known to inhibit GABA aminotransferase (GABA-AT), research is expanding to identify novel biological targets and understand the nuanced mechanisms of action for new analogues.
Pre-clinical research and computational studies suggest that analogues of this scaffold may interact with a range of targets beyond simple GABA-AT inhibition. Molecular docking studies have been used to investigate the binding of similar hexenoic acid derivatives to human GABA-AT, providing insights into the specific molecular interactions that drive inhibition. researchgate.net Beyond this primary target, the broader class of GABA receptors presents significant opportunities. The incorporation of extra binding groups onto known GABAergic ligands is a recognized strategy for developing more potent and selective agents. nih.gov For example, research into GABA analogues has revealed compounds that can act as antagonists at specific GABAA receptor subtypes, such as the α1β2γ2L receptor, highlighting the potential for creating subtype-selective modulators. nih.gov This opens up therapeutic possibilities for treating a variety of neurological and psychiatric disorders with greater precision and fewer side effects.
| Potential Target | Function | Relevance of this compound Scaffold |
|---|---|---|
| GABA Aminotransferase (GABA-AT) | Enzyme responsible for the degradation of the neurotransmitter GABA. | The scaffold is an analogue of known GABA-AT inhibitors; the phenylhexenoic acid structure could offer novel binding interactions. researchgate.net |
| GABAA Receptor Subtypes | Ligand-gated ion channels that are the primary sites of fast synaptic inhibition in the brain. | The unique substitution pattern could confer selectivity for specific α, β, or γ subunits, leading to more targeted pharmacological effects (e.g., anxiolytic without sedation). nih.gov |
| GABAB Receptors | Metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory signals. | The flexibility and chemical nature of the scaffold could be tuned to target GABAB binding sites, distinct from the classic agonist baclofen. |
Application in Chemical Biology Tool Development and Bioimaging
The incorporation of unnatural amino acids (UAAs) into proteins and peptides is a powerful strategy in chemical biology, enabling the study and manipulation of biological systems with unprecedented precision. nih.gov The unique structure of this compound makes it an attractive building block for creating novel chemical biology tools. Its terminal alkene and phenyl ring provide functionalities that can be used for bioorthogonal conjugation or to serve as intrinsic reporters.
The amino acid scaffold can be functionalized by attaching fluorescent dyes, cross-linkers, or affinity tags. For example, the terminal alkene could participate in reactions like olefin metathesis or thiol-ene "click" chemistry, allowing the site-specific labeling of proteins or peptides containing this UAA. Such labeled biomolecules can be used to visualize cellular processes, trap protein-protein interactions, or identify the binding partners of a specific peptide. nih.gov Moreover, the conjugated phenylalkene system possesses intrinsic spectroscopic properties that could be exploited. While not strongly fluorescent on its own, its electronic structure could be modified or used to interact with fluorescent probes, potentially creating sensors that report on their local environment, such as binding to a target protein.
Design of Bio-Inspired Materials and Polymers Utilizing the Amino Acid Scaffold
There is a growing interest in creating advanced materials by drawing inspiration from nature. Bio-inspired polymers, particularly those derived from amino acids, offer advantages like biocompatibility, biodegradability, and inherent functionality. The use of unnatural amino acids like this compound in polymer science opens a door to materials with tailored properties that cannot be achieved with the 20 canonical amino acids alone.
The incorporation of this specific amino acid into a polymer backbone could impart unique characteristics.
Structural Rigidity and Thermal Properties: The phenyl ring can introduce rigidity and π-stacking interactions between polymer chains, potentially increasing the thermal stability and altering the mechanical properties of the resulting material.
Hydrophobicity and Self-Assembly: The phenylhexene side chain would significantly increase the hydrophobicity of a peptide or polymer, influencing its folding and self-assembly into higher-order structures like micelles, fibers, or hydrogels for applications in drug delivery or tissue engineering.
Chemical Functionality: The alkene group provides a reactive handle for post-polymerization modification, allowing the material to be cross-linked to improve its strength or functionalized with other molecules to create active surfaces.
| Material Type | Potential Contribution of the Amino Acid Scaffold | Example Application |
|---|---|---|
| Functional Hydrogels | The phenyl group can participate in hydrophobic interactions to control gelation, while the alkene allows for covalent cross-linking. | Scaffolds for 3D cell culture or regenerative medicine. |
| Amphiphilic Block Copolymers | Can form the hydrophobic block of a copolymer, driving self-assembly into nanoparticles in aqueous solution. | Nanocarriers for controlled drug release. |
| Bioactive Surfaces | Polymers containing this amino acid can be coated onto medical implants; the phenyl group can modulate protein adhesion. | Improving the biocompatibility of medical devices. |
Integration with Chemoinformatics and Artificial Intelligence for Accelerated Discovery
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the way chemical research is conducted, from initial design to synthesis and testing. eurekaselect.comresearchgate.net For a novel compound like this compound, these computational tools offer a path to rapidly explore its potential and design superior analogues.
| Application Area | AI/Chemoinformatics Tool | Specific Goal |
|---|---|---|
| Molecule Design | Generative Models (e.g., RNNs, VAEs) | Create novel analogues of this compound with optimized properties. cognizant.com |
| Activity Prediction | QSAR and Machine Learning Models | Predict binding affinity, toxicity, and other biological activities for virtual compounds before synthesis. mdpi.com |
| Target Identification | Network Analysis, Docking Simulations | Identify potential off-target effects or discover entirely new biological targets for the scaffold. cam.ac.uk |
| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and viable chemical pathways to synthesize the target molecule and its analogues. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
